2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate
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Overview
Description
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate is a chemical compound with the molecular formula C10H16Br2O6 and a molecular weight of 392.04 g/mol . This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Preparation Methods
The synthesis of 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate involves multiple steps. One common method includes the reaction of ethylene glycol with bromoacetyl bromide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form more oxidized derivatives or reduction to form reduced products.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate has several scientific research applications:
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions.
Mechanism of Action
The mechanism of action of 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate involves its ability to act as an alkylating agent. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of new chemical bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .
Comparison with Similar Compounds
Similar compounds to 2-[2-[2-(2-Bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate include:
Ethyl bromoacetate: A simpler ester with similar alkylating properties.
Methyl bromoacetate: Another ester with a similar structure but different reactivity due to the presence of a methyl group instead of an ethyl group.
Ethyl chloroacetate: A related compound where the bromine atom is replaced with chlorine, affecting its reactivity and applications.
The uniqueness of this compound lies in its multiple ethoxy groups, which provide additional sites for chemical modification and enhance its solubility in various solvents .
Properties
CAS No. |
90783-55-4 |
---|---|
Molecular Formula |
C10H16Br2O6 |
Molecular Weight |
392.04 g/mol |
IUPAC Name |
2-[2-[2-(2-bromoacetyl)oxyethoxy]ethoxy]ethyl 2-bromoacetate |
InChI |
InChI=1S/C10H16Br2O6/c11-7-9(13)17-5-3-15-1-2-16-4-6-18-10(14)8-12/h1-8H2 |
InChI Key |
LUHLBYJFEYZJFL-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOC(=O)CBr)OCCOC(=O)CBr |
Origin of Product |
United States |
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